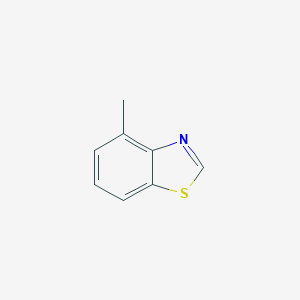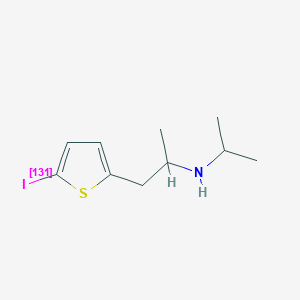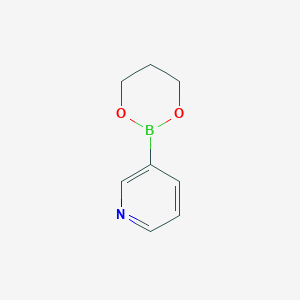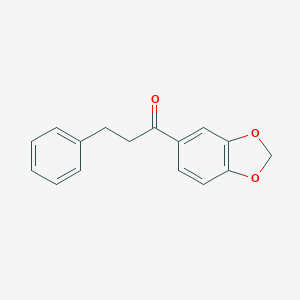
2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl-, also known as MDMA or ecstasy, is a synthetic psychoactive drug that has been widely used recreationally for its euphoric and empathogenic effects. However, in recent years, there has been increasing interest in its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD) and other psychiatric disorders.
Mechanism of Action
2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain, leading to feelings of euphoria, empathy, and increased sociability. It also has effects on other neurotransmitter systems, including oxytocin, which is associated with social bonding and trust. The exact mechanism of action of 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- is not fully understood, but it is thought to involve the modulation of neural circuits involved in emotion regulation and social cognition.
Biochemical and physiological effects:
2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- has a range of biochemical and physiological effects, including increased heart rate and blood pressure, hyperthermia, dehydration, and electrolyte imbalances. It can also cause neurotoxicity, particularly in the serotonergic system, which may lead to long-term cognitive and emotional deficits. However, the exact nature and extent of these effects are still the subject of debate and further research is needed to fully understand the risks and benefits of 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- use.
Advantages and Limitations for Lab Experiments
2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- has several advantages for use in laboratory experiments, including its ability to enhance social behavior, promote emotional openness, and reduce fear and anxiety. It is also relatively easy to administer and has a rapid onset of action. However, there are several limitations to its use, including its illicit status, potential neurotoxicity, and the need for specialized equipment and expertise for synthesis and administration.
Future Directions
There are several potential future directions for research on 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl-, including further clinical trials investigating its therapeutic potential, studies on its long-term effects on cognition and emotion, and investigations into its mechanism of action at the molecular and neural circuit levels. There is also growing interest in the use of 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- as a tool for enhancing empathy and social bonding in healthy individuals, as well as its potential use in the treatment of addiction and other psychiatric disorders. However, further research is needed to fully understand the risks and benefits of 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- use and to develop safe and effective protocols for its administration.
Synthesis Methods
2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- is synthesized from safrole, a natural compound found in sassafras oil. The synthesis involves several steps, including isomerization, oxidation, and reduction, and requires specialized equipment and expertise. Due to its illicit nature, the synthesis of 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- is illegal in most countries and is associated with significant health and legal risks.
Scientific Research Applications
Despite its illicit status, 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- has been the subject of extensive scientific research in recent years, particularly in the field of psychotherapy. Several clinical trials have investigated the use of 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl--assisted psychotherapy in the treatment of PTSD, anxiety, depression, and other psychiatric disorders, with promising results. 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- is thought to enhance the therapeutic process by promoting empathy, reducing fear, and increasing emotional openness.
properties
CAS RN |
126266-78-2 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C16H14O3/c17-14(8-6-12-4-2-1-3-5-12)13-7-9-15-16(10-13)19-11-18-15/h1-5,7,9-10H,6,8,11H2 |
InChI Key |
KWERTVJSMBTGIA-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCC3=CC=CC=C3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCC3=CC=CC=C3 |
Other CAS RN |
126266-78-2 |
synonyms |
1-benzo[1,3]dioxol-5-yl-3-phenyl-propan-1-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




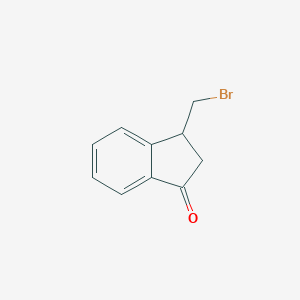
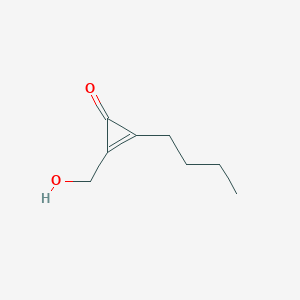

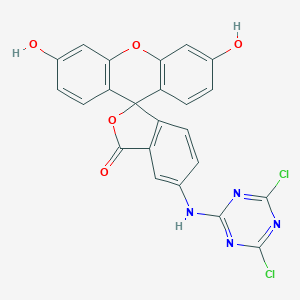
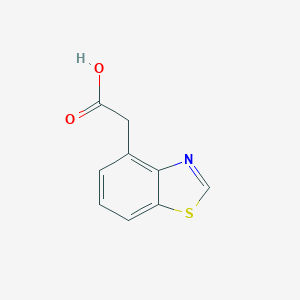
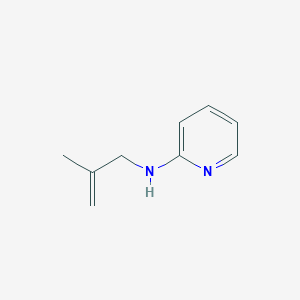
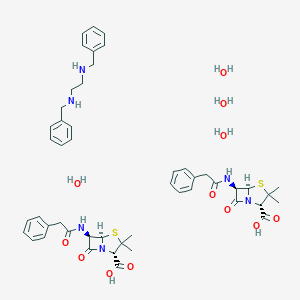
![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)

